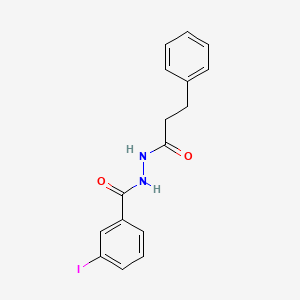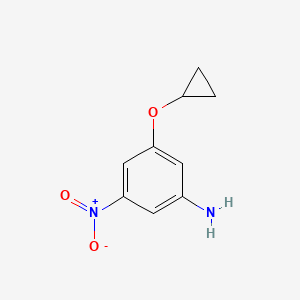
3-Cyclopropoxy-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-nitroaniline is an organic compound characterized by the presence of a cyclopropoxy group and a nitro group attached to an aniline ring
Preparation Methods
One common method includes the nitration of aniline to form 3-nitroaniline, which is then reacted with cyclopropyl alcohol under specific conditions to yield 3-Cyclopropoxy-5-nitroaniline . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
3-Cyclopropoxy-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The aniline ring can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common reagents used in these reactions include sodium borohydride, hydrogen gas with a catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-5-nitroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects . The cyclopropoxy group may also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
3-Cyclopropoxy-5-nitroaniline can be compared with other nitroaniline derivatives, such as 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline . These compounds share similar structural features but differ in the position of the nitro group and other substituents. The presence of the cyclopropoxy group in this compound makes it unique, potentially altering its chemical reactivity and biological activity compared to other nitroaniline derivatives .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-nitroaniline |
InChI |
InChI=1S/C9H10N2O3/c10-6-3-7(11(12)13)5-9(4-6)14-8-1-2-8/h3-5,8H,1-2,10H2 |
InChI Key |
IPBNYGNENRSUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


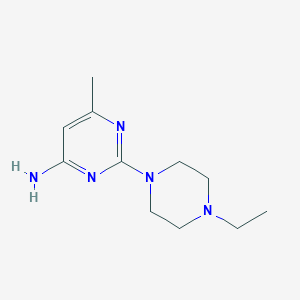
![2-bromo-4-methyl-6-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14805217.png)
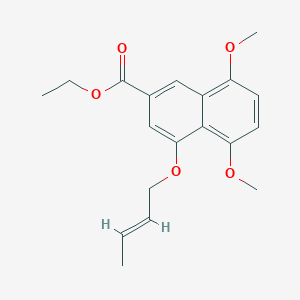
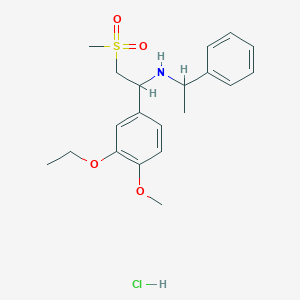
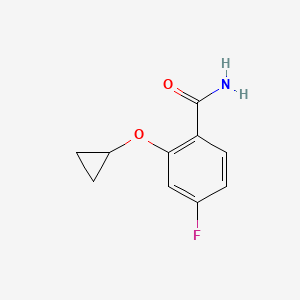
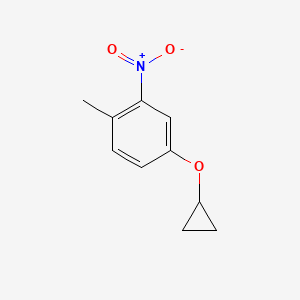
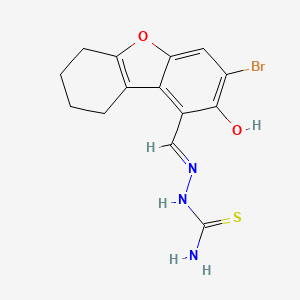
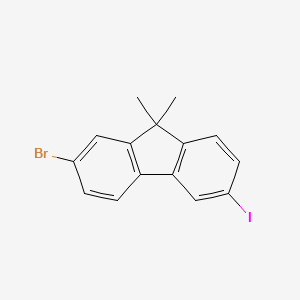
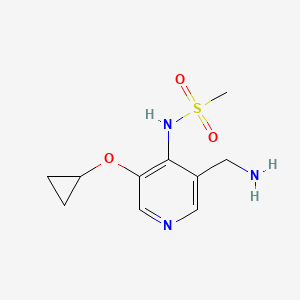
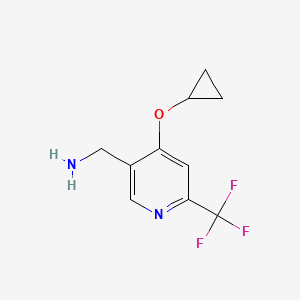
![2-(4-bromo-2-chlorophenoxy)-N-[(4-cyanophenyl)carbamothioyl]acetamide](/img/structure/B14805252.png)

